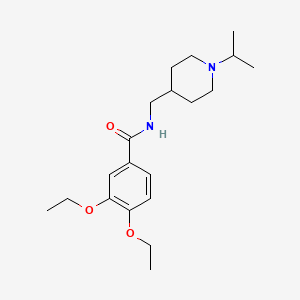

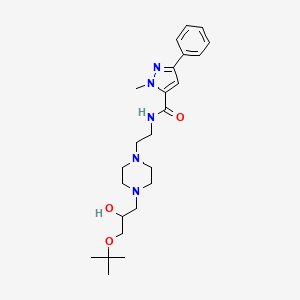

Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, depending on the structure of the compound .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give us insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

- Research has demonstrated the synthesis of novel compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields. These reactions were facilitated by catalytic conditions in the presence of PdI(2) and KI under a CO and air mixture, highlighting a versatile method for generating heterocyclic derivatives (Bacchi et al., 2005).

- Another study focused on the efficient synthesis of 5-(alkoxycarbonyl)methylene-3-oxazolines by palladium-catalyzed oxidative carbonylation of prop-2-ynylamides, demonstrating a reliable method for producing oxazoline derivatives bearing an (alkoxycarbonyl)methylene chain. This process underscores the utility of palladium-catalyzed reactions in constructing valuable chemical intermediates (Bacchi et al., 2002).

Medicinal Chemistry and Biological Applications

- Neolignans isolated from traditional Chinese medicine were evaluated for their cytotoxic activities against human non-small cell lung cancer (NSCLC) cell lines. One compound exhibited significant inhibition of cancer cell growth, acting through the induction of apoptosis via the mitochondrial pathway. This study exemplifies the potential of benzofuran derivatives in the development of new anticancer agents (Xinhua Ma et al., 2017).

Environmental and Green Chemistry

- A palladium-catalyzed method was reported for the carboxylation of aryl- and alkenylboronic esters with CO2, offering a green synthesis approach for benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids from readily available boronic esters. This research contributes to the development of more sustainable chemical syntheses by utilizing CO2 as a feedstock (Kazutoshi Ukai et al., 2006).

Analytical and Synthetic Methodologies

- Studies have shown the synthesis of functionalized molecules through conjugate addition reactions and the use of eco-friendly solvents for palladium-catalyzed processes, emphasizing the importance of developing efficient, sustainable, and versatile synthetic methods for creating complex molecular architectures from simpler precursors (Valdersnes et al., 2012; Hfaiedh et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could involve developing new synthesis methods, studying the compound’s mechanism of action in more detail, or exploring potential applications in fields like medicine or materials science .

Propiedades

IUPAC Name |

propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUJZBVDPALOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3CCCCC3)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)

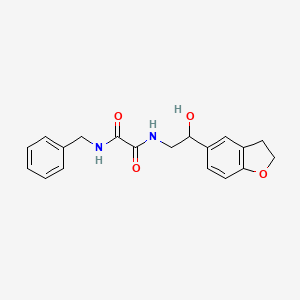

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)